![molecular formula C21H17ClN2O2 B6141502 N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)

N,N'-[(4-chlorophenyl)methylene]dibenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

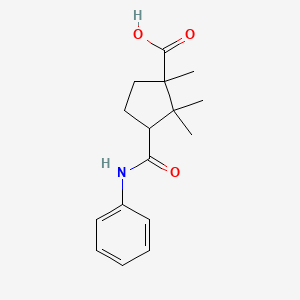

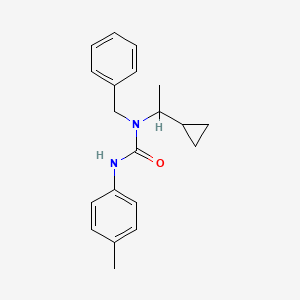

“N,N’-[(4-chlorophenyl)methylene]dibenzamide” is a chemical compound . It is also known as "Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide" .

Synthesis Analysis

The synthesis of this compound could involve a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . Another possible synthesis method involves the reaction of p-chlorobenzaldehyde and p-bromoaniline .Molecular Structure Analysis

The molecular structure of “N,N’-[(4-chlorophenyl)methylene]dibenzamide” was confirmed by their physicochemical data . The plane of the methyl-substituted benzene ring forms dihedral angles with those of the chlorine-substituted benzene ring and the benzene ring .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

N,N’-(4-Chlorobenzylidene)dibenzamide: has been studied for its potential in the field of nonlinear optics. Nonlinear optical (NLO) materials are crucial for applications such as optical signal processing and THz generation. The compound has shown promise due to its high transparency, significant optical nonlinearities, and stable physicochemical properties .

Photonic Applications

The third-order nonlinear optical properties of derivatives of this compound have been measured using the Z-scan technique. The results indicate that these materials are suitable for photonic applications, such as in the development of high-power laser pulse optical devices .

Green Chemistry Synthesis

A green and efficient synthesis method for derivatives of N,N’-(4-Chlorobenzylidene)dibenzamide has been developed. This involves a one-pot condensation of aldehydes and amides under solvent-free conditions, which is environmentally friendly and offers high yields .

Organic Synthesis

This compound serves as a key fragment in organic synthesis, particularly in the construction of complex molecules from simple starting materials. It plays a role in multicomponent reactions (MCRs), which are valued for their efficiency and contribution to green chemistry .

Biological Studies

Derivatives of N,N’-(4-Chlorobenzylidene)dibenzamide have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown to be biologically active at low concentrations, indicating potential for therapeutic applications .

Material Science

In material science, the compound’s derivatives have been used to explore the growth, optical, and dielectric properties of crystals. These studies contribute to the understanding of the material’s suitability for various electronic applications .

Propiedades

IUPAC Name |

N-[benzamido-(4-chlorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKTRRVKOCOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(4-Chlorobenzylidene)dibenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)

![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)

![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)